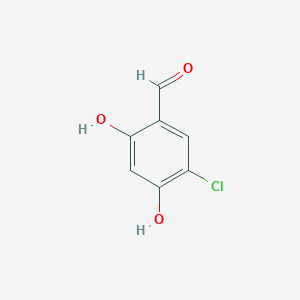
5-氯-2,4-二羟基苯甲醛
描述
5-Chloro-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The InChI code for 5-Chloro-2,4-dihydroxybenzaldehyde is 1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H . The InChI key is IPOSHVWRFQTHGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-2,4-dihydroxybenzaldehyde has a density of 1.6±0.1 g/cm3, a boiling point of 332.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.8±3.0 kJ/mol, and it has a flash point of 155.1±22.3 °C . The compound has a molar refractivity of 41.7±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 109.9±3.0 cm3 .科学研究应用
抗氧化和抗菌活性
2,4-二羟基苯甲醛以其强大的抗氧化和抗菌特性而闻名。 虽然这些信息是针对2,4-二羟基苯甲醛的,但由于结构相似,氯化衍生物5-氯-2,4-二羟基苯甲醛可能也具有类似的特性 .
天然橡胶的化学硫化
一种使用2,4-二羟基苯甲醛的新方法已被发现,用于在低温下化学硫化天然橡胶。 加入这种化合物会增加橡胶分子链之间的交联 . 鉴于其相关的化学结构,这种应用可能扩展到 5-氯-2,4-二羟基苯甲醛。
合成腙、喹唑啉和碱
该化合物用于通过与不同的酰肼反应合成各种化学结构,例如腙和喹唑啉。 该过程涉及基于溶液的合成和其他方法 . 氯化衍生物可能也适用于类似的合成途径。
分子模拟
5-氯-2,4-二羟基苯甲醛可用于使用 Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等程序进行分子模拟,以生成详细的可视化效果 .
安全和危害
5-Chloro-2,4-dihydroxybenzaldehyde is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
属性
IUPAC Name |
5-chloro-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOSHVWRFQTHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131088-02-3 | |
| Record name | 5-Chloro-2,4-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


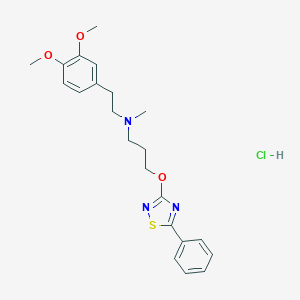
![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)
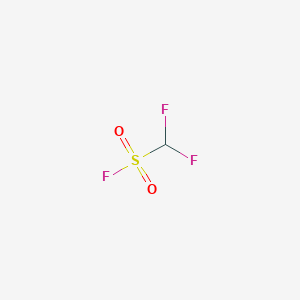
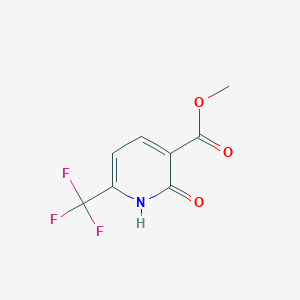



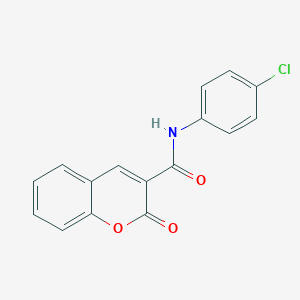

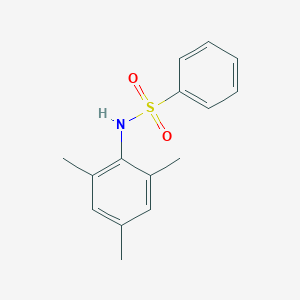
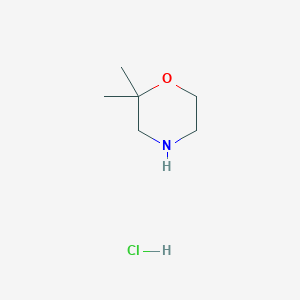
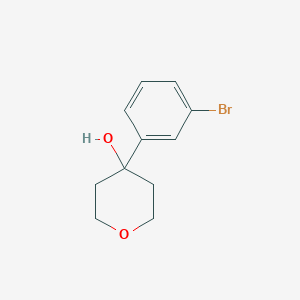
![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)